Macrocarpal D
Overview
Description
Scientific Research Applications
Macrocarpal D has several scientific research applications:
Safety and Hazards
Safety measures for handling Macrocarpal D include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Macrocarpal D is a potent antibacterial agent . It is a phloroglucinol dialdehyde diterpene derivative that can be found in the leaves of Eucalyptus macrocarpa .
Target of Action
The primary targets of this compound are various bacterial strains. It has shown antibacterial activity against Staphylococcus aureus FAD209P, Micrococcus luteus ATCC9341, Bacillus subtilis PCI219, and Mycobacterium smegmatis ATCC607 . These bacteria are responsible for various infections in humans, and this compound’s ability to inhibit their growth makes it a potent antibacterial agent.
Mode of Action
It interacts with the bacterial cells, inhibiting their growth and proliferation
Biochemical Pathways
Its antibacterial activity suggests that it likely interferes with essential biochemical processes in the bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication, leading to the inhibition of bacterial growth .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By targeting and inhibiting essential processes in bacterial cells, this compound prevents these cells from proliferating, thereby exerting its antibacterial effects .
Biochemical Analysis
Biochemical Properties
Macrocarpal D is known to show several interesting biological activities such as antibacterial activity, inhibitory activity of HIV-RTase, aldose reductase, and glucosyltransferase
Cellular Effects
Given its antibacterial activity, it is likely that it influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antibacterial activity suggests that it may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Macrocarpal D can be isolated from natural sources such as the leaves of Eucalyptus macrocarpa. The isolation process typically involves extraction with methanol followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) . Synthetic routes for macrocarpals involve the coupling of aromatic side-chain units with enones, followed by a series of functional group manipulations .
Chemical Reactions Analysis
Macrocarpal D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
. These compounds share similar structures but differ in their specific functional groups and biological activities. For example, macrocarpal A has a unique three-membered ring structure, while macrocarpal B has different antibacterial properties . Macrocarpal D is unique in its specific combination of phloroglucinol dialdehyde and diterpene moieties, which contribute to its potent antibacterial activity .
Properties
IUPAC Name |
2,4,6-trihydroxy-5-[1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKIJLQDSQXHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931568 | |
Record name | 2,4,6-Trihydroxy-5-{1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-1-yl]-3-methylbutyl}benzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142647-71-0 | |
Record name | Macrocarpal D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142647710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trihydroxy-5-{1-[7-(2-hydroxypropan-2-yl)-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-1-yl]-3-methylbutyl}benzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Macrocarpal D?
A1: While the provided research papers primarily focus on other compounds like Macrocarpal A, they do mention that this compound, a formyl-phloroglucinol-terpene meroterpenoid, exhibits DNA topoisomerase I (Top1) inhibition []. This suggests potential anticancer activity, as Top1 is a crucial enzyme involved in DNA replication and repair, often targeted in cancer therapies.
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